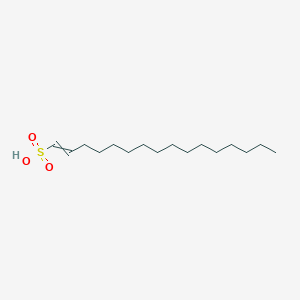

Hexadec-1-ene-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Hexadec-1-ene-1-sulfonic acid can be synthesized through the sulfonation of hexadecene. The reaction typically involves the addition of sulfur trioxide to hexadecene, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods often involve continuous sulfonation processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hexadec-1-ene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include sulfur trioxide for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for further chemical transformations . Major products formed from these reactions include sulfonic acids, alkanes, and substituted sulfonates .

Wissenschaftliche Forschungsanwendungen

Hexadec-1-ene-1-sulfonic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of hexadecenesulfonic acid, sodium salt involves its ability to lower surface tension and form micelles. This allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the surfactant . The pathways involved include the formation of micelles and the interaction with hydrophobic molecules .

Vergleich Mit ähnlichen Verbindungen

Hexadec-1-ene-1-sulfonic acid is similar to other long-chain sulfonates, such as:

- Hexane-1-sulfonic acid, sodium salt

- Heptane-1-sulfonic acid, sodium salt

- Octane-1-sulfonic acid, sodium salt

- Decane-1-sulfonic acid, sodium salt

- Dodecane-1-sulfonic acid, sodium salt

Compared to these compounds, hexadecenesulfonic acid, sodium salt has a longer carbon chain, which enhances its ability to lower surface tension and form stable emulsions. This makes it particularly useful in applications requiring strong surfactant properties .

Biologische Aktivität

Hexadec-1-ene-1-sulfonic acid (HESA) is a sulfonic acid derivative of hexadecene, which has garnered interest due to its potential biological activities. This article explores the available research on the biological activity of HESA, focusing on its antimicrobial properties, cytotoxic effects, and applications in various fields.

Structure and Properties

HESA is characterized by a long hydrophobic hydrocarbon chain (hexadecene) with a sulfonic acid group, which imparts unique amphiphilic properties. This structure influences its interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of HESA. The compound exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for HESA against these pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that HESA may serve as a potential antimicrobial agent in both clinical and industrial applications.

Cytotoxicity Studies

The cytotoxic effects of HESA have been evaluated in various cell lines. A study conducted on human cancer cell lines revealed that HESA induces apoptosis in a dose-dependent manner. The following table illustrates the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that HESA may be a candidate for further development as an anticancer agent, although further studies are needed to elucidate its mechanism of action.

The mechanism by which HESA exerts its biological effects appears to involve disruption of cellular membranes, leading to increased permeability and subsequent cell death. Additionally, HESA may influence signaling pathways associated with apoptosis, although specific pathways remain to be fully characterized.

Case Studies and Applications

Case Study 1: Antimicrobial Coatings

HESA has been incorporated into antimicrobial coatings for medical devices. A study demonstrated that surfaces treated with HESA showed a significant reduction in bacterial colonization compared to untreated controls, highlighting its potential use in preventing infections associated with implants.

Case Study 2: Anticancer Therapeutics

In preclinical models, HESA demonstrated promising results in reducing tumor growth when administered alongside conventional chemotherapy agents. This combination therapy approach is currently under investigation to assess its efficacy and safety profile.

Eigenschaften

CAS-Nummer |

11067-19-9 |

|---|---|

Molekularformel |

C16H31NaO3S |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

sodium;(E)-hexadec-1-ene-1-sulfonate |

InChI |

InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |

InChI-Schlüssel |

MVHWMCQWFWUXEE-GEEYTBSJSA-M |

SMILES |

CCCCCCCCCCCCCCC=CS(=O)(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

11067-19-9 4615-13-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.